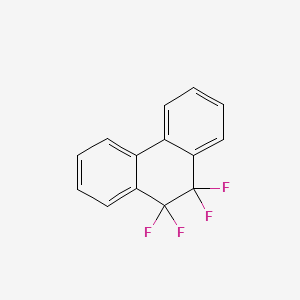

9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene

Übersicht

Beschreibung

9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene is a chemical compound with the molecular formula C14H8F4 . It has a molecular weight of 252.21 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenanthrene core with four fluorine atoms attached at the 9 and 10 positions . The average mass is 252.207 Da and the monoisotopic mass is 252.056213 Da .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Synthesis

Substituent Effects on Molecular Structure : A study focused on the effects of electron-donating and -accepting groups on the molecular structure of 9,10-dihydrophenanthrene derivatives. They found that steric interactions and push-pull type substitution play significant roles in influencing the central bond length in these compounds (Suzuki et al., 2000).

Efficient Synthesis Methods : Research on the synthesis of 9,10-dihydrophenanthrene derivatives has been conducted, demonstrating a mild, general, and transition-metal-free protocol that produces these compounds in moderate to good yields (S. Bhojgude et al., 2014).

Polymerization and Materials Science

- Electrochemical Copolymerization : A study explored the electrochemical copolymerization of 9,10-dihydrophenanthrene with 3-methylthiophene, finding that the resultant copolymers exhibited good fluorescence properties and could have tunable emitting properties (Cong-cong Liu et al., 2010).

Chemical Reactions and Behavior

Reaction with Acids : The behavior of certain 9,10-dihydrophenanthrene derivatives in acidic environments was studied using NMR spectroscopy, providing insights into the chemical reactions that occur under these conditions (V. A. Bushmelev et al., 2011).

Electrophilic Aromatic Substitution : Research has been conducted on the rates of protiodetritiation of 9,10-dihydrophenanthrene, contributing to the understanding of the effect of strain on aromatic reactivity (H. Ansell et al., 1977).

Spectroscopy and Photochemistry

- **ESR Studiesof Radical Anions**: Investigations using electron spin resonance (ESR) spectroscopy have been carried out to study the conformational interconversion of the 9,10-dihydrophenanthrene radical anion. These studies offer valuable insights into the temperature-dependent spectral changes and the structural dynamics of these radical anions (M. Iwaizumi et al., 1972).

Reaction Mechanisms and Dynamics

Aryne Chemistry : Research into the reactions of tetrahalogenobenzynes with styrene has led to the formation of various 9,10-dihydrophenanthrene derivatives, providing insights into the mechanisms of these reactions and their yields (R. Harrison et al., 1969).

Photochemical Nitration : A study on the photochemical reaction of phenanthrene and tetranitromethane resulted in the formation of 9,10-dihydrophenanthrene derivatives, offering a deeper understanding of photochemical adduct formation (C. Butts et al., 1996).

Vibrational Spectroscopy

- Low-Frequency Motion in Electronic States : The study of the vibrational potentials of the low-frequency out-of-plane motion in the ground and excited singlet electronic states of 9,10-dihydrophenanthrene has been conducted. This research contributes to our understanding of the vibrational characteristics and electronic states of the compound (M. Zgierski et al., 1992).

Biological and Medicinal Applications

- Dihydrophenanthrene Derivatives from Natural Sources : The isolation and characterization of 9,10-dihydrophenanthrene derivatives from the plant Pholidota yunnanensis, along with their free radical scavenging activity, have been reported. This research bridges the gap between natural product chemistry and potential therapeutic applications (Xia Guo et al., 2007).

Eigenschaften

IUPAC Name |

9,9,10,10-tetrafluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJJUXMRRLYLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(C2(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476962 | |

| Record name | 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-64-2 | |

| Record name | 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

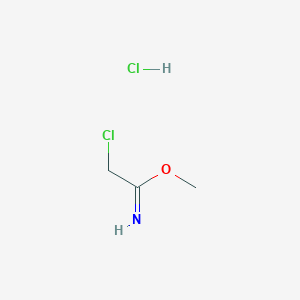

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene against HCV?

A1: While the provided abstract [] states that compounds containing the this compound structure exhibit HCV inhibitory activity, the specific mechanism of action is not described in the abstract. Further research and publications are needed to elucidate how this compound interacts with its target and the downstream effects leading to HCV inhibition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)